molecular formula C13H20O2 B7861605 (2-(Isopentyloxy)-5-methylphenyl)methanol

(2-(Isopentyloxy)-5-methylphenyl)methanol

Cat. No.: B7861605
M. Wt: 208.30 g/mol
InChI Key: UXXPFWIDZZJERC-UHFFFAOYSA-N
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Description

(2-(Isopentyloxy)-5-methylphenyl)methanol is a chemical compound with the molecular formula C12H18O2 and is of significant interest in medicinal chemistry and drug discovery, particularly in the field of cancer immunotherapy . The compound features a phenylmethanol core substituted with an isopentyloxy group and a methyl group, a structural motif that is often explored in the design of small-molecule inhibitors. Recent scientific advances have highlighted the potential of rigidified biphenyl and terphenyl scaffolds as potent inhibitors of the PD-1/PD-L1 immune checkpoint axis . By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, such inhibitors can reactivate the immune system's ability to attack cancer cells, offering a promising alternative to traditional antibody-based therapies . As a building block, this compound provides researchers with a versatile intermediate for synthesizing and optimizing novel therapeutic candidates with potentially improved oral bioavailability and lower production costs compared to biologics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-methyl-2-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(2)6-7-15-13-5-4-11(3)8-12(13)9-14/h4-5,8,10,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXPFWIDZZJERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Isopentyloxy 5 Methylphenyl Methanol

Transformations Involving the Benzylic Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a versatile functional group that can undergo a variety of transformations.

Oxidation Reactions to Carbonyl Derivatives (Aldehydes, Carboxylic Acids)

Primary alcohols, such as (2-(Isopentyloxy)-5-methylphenyl)methanol, can be oxidized to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage, yielding (2-(isopentyloxy)-5-methylphenyl)formaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely oxidize the primary alcohol directly to the corresponding carboxylic acid, (2-(isopentyloxy)-5-methylphenyl)carboxylic acid.

Nucleophilic Substitution Reactions to Halides (e.g., Benzyl (B1604629) Chlorides via SN1/SN2 Mechanisms)

The conversion of benzylic alcohols to benzyl halides is a common transformation that can proceed through either an SN1 or SN2 mechanism. The reaction with hydrogen halides (e.g., HCl, HBr) is a typical method. Protonation of the hydroxyl group by the acid creates a good leaving group (water), facilitating the substitution. Due to the stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating substituents on the ring, an SN1 pathway is generally favored for benzylic alcohols. escholarship.org This would lead to the formation of compounds like 1-(chloromethyl)-2-(isopentyloxy)-5-methylbenzene.

Esterification Reactions of the Benzylic Alcohol

Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. This reaction would yield an ester, for example, (2-(isopentyloxy)-5-methylphenyl)methyl acetate (B1210297) if acetic anhydride is used. The reaction is generally reversible and driven to completion by removing water or using one of the reactants in excess.

Etherification Reactions of the Benzylic Alcohol

The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed condensation with another alcohol can also form ethers. A chemoselective method for the etherification of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in the presence of an alcohol has been reported for other benzylic alcohols and would theoretically be applicable. princeton.edu

Reactions on the Substituted Aromatic Ring

The existing substituents on the aromatic ring direct the position of further electrophilic aromatic substitutions and enable other transformations.

Further Functionalization via Cross-Coupling Reactions

While the primary focus of reactivity is often the benzylic alcohol, the aromatic ring itself can be further functionalized. If a halogen were introduced onto the ring, for example, through electrophilic halogenation, this would open up the possibility of various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups.

Due to the lack of specific experimental data for this compound in the public domain, the creation of detailed data tables as requested is not feasible. The information presented is based on general chemical principles rather than documented research findings for this specific compound.

Reactions Involving the Isopentyloxy Group

The isopentyloxy group, an ether linkage on the aromatic ring, is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), or by using potent Lewis acids. This cleavage would result in the formation of a phenol (B47542) and the corresponding isopentyloxy-derived alkyl halide. Due to the stability of the ether bond, these reactions typically require more forcing conditions than transformations involving the more reactive benzylic alcohol.

Formation of Complex Derivatives and Polyfunctionalized Molecules

The strategic modification of this compound allows for the synthesis of a wide array of complex derivatives. The presence of both a nucleophilic hydroxyl group and an aromatic ring that can be functionalized makes it a valuable starting material for polyfunctionalized molecules.

Nucleophilic Displacement of Halogenated Arylmethanol Intermediates with O- and N-Nucleophiles

A common strategy for derivatization involves the conversion of the benzylic alcohol to a more reactive leaving group, typically a halide. This is often achieved by treating this compound with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding benzylic chloride or bromide. This halogenated intermediate is then susceptible to nucleophilic attack by a variety of O- and N-nucleophiles.

For instance, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can lead to the formation of new ether linkages. Similarly, nitrogen-based nucleophiles like amines (RNH₂), anilines (ArNH₂), or amides can displace the halide to form new carbon-nitrogen bonds, yielding substituted amines or amides. The general scheme for these reactions is presented below:

Table 1: Nucleophilic Displacement Reactions

Reactant Nucleophile Product
(2-(Isopentyloxy)-5-methylphenyl)methyl halide R-OH (Alcohol) (2-(Isopentyloxy)-5-methylphenyl)methyl ether
(2-(Isopentyloxy)-5-methylphenyl)methyl halide R-NH₂ (Amine) N-((2-(Isopentyloxy)-5-methylphenyl)methyl)amine

Ritter Reactions for Amide Formation from Arylmethanols

The Ritter reaction provides a direct pathway to N-substituted amides from alcohols. In the context of this compound, this reaction would involve treating the alcohol with a nitrile (R-C≡N) in the presence of a strong acid, such as sulfuric acid. The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable benzylic carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon aqueous workup yields the corresponding N-substituted amide.

This method is particularly useful for synthesizing amides with a variety of R groups, depending on the nitrile used in the reaction.

Table 2: Ritter Reaction for Amide Synthesis

Reactants Product
This compound + R-C≡N N-((2-(Isopentyloxy)-5-methylphenyl)methyl)amide

Applications of 2 Isopentyloxy 5 Methylphenyl Methanol in Advanced Chemical Research Excluding Biological/clinical

Applications in Materials Science

Development of Specialty Chemicals for Material Applications

The functionalized aromatic ring and the reactive benzyl (B1604629) alcohol moiety of (2-(Isopentyloxy)-5-methylphenyl)methanol make it a valuable building block for the synthesis of specialty chemicals targeted for material science applications. The transformation of benzyl alcohols into more complex structures is a key strategy in creating novel materials.

One significant application is in the synthesis of di- and triarylmethanes, which are recognized as important structural cores in material sciences. Research has demonstrated that benzyl alcohols can be activated in situ using reagents like XtalFluor-E to facilitate the Friedel-Crafts benzylation of arenes. This method allows for the creation of a wide array of 1,1-diarylmethanes and 1,1,1-triarylmethanes under mild conditions, avoiding the need for strong Lewis acids or transition metals. The substitution pattern on the benzyl alcohol, such as the isopentoxyloxy and methyl groups in the target compound, can be expected to influence the reactivity and the properties of the resulting triarylmethane derivatives.

Furthermore, the presence of alkoxy substituents is a known strategy for tuning the properties of materials for specific applications. For instance, alkoxy-substituted polymer acceptors have been developed for use in all-polymer solar cells, demonstrating the role of such functional groups in enhancing material performance. rsc.org The isopentoxyloxy group in this compound could therefore be leveraged to impart desirable solubility, processability, or electronic properties to new material precursors. The transformation of tertiary benzyl alcohols into vicinal halohydrins using N-halosuccinimides also presents a pathway to further functionalized building blocks for material synthesis. mdpi.com

A general reaction scheme for the synthesis of specialty chemicals from benzyl alcohol precursors is presented below:

PrecursorReagentProduct TypePotential Application
Substituted Benzyl AlcoholArene, XtalFluor-E1,1-Diarylmethane/1,1,1-TriarylmethaneMaterial Science Core Structures
Tertiary Benzyl AlcoholN-HalosuccinimideVicinal HalohydrinFunctionalized Building Block

Research into Electroluminescent Properties of Related Compounds

The structural characteristics of this compound suggest its potential as a precursor for novel electroluminescent materials. The electroluminescent properties of organic materials are highly dependent on their molecular structure, with substituents on the aromatic core playing a crucial role in tuning emission wavelengths, quantum efficiencies, and charge transport properties.

Research into alkoxy-substituted poly(phenylene-vinylene)s (PPVs) has shown that the nature of the alkoxy side chain significantly impacts the material's performance in light-emitting diode (LED) devices. capes.gov.br In a study of yne-containing PPVs, polymers with longer and bulkier alkoxy chains were synthesized and their photophysical and electroluminescent properties were evaluated. capes.gov.br The synthesis of these polymers involved the use of 1-bromo-2,5-dialkoxybenzaldehyde as a starting material, which is structurally analogous to a derivative of this compound. capes.gov.br

The findings from this research indicate that the introduction of different alkoxy groups can lead to well-structured photoluminescence and electroluminescence spectra and can improve the external quantum efficiency and luminance of LED devices. capes.gov.br For example, a polymer with octadecyloxy side chains exhibited significantly improved device parameters compared to one with octyloxy side chains. capes.gov.br This suggests that the isopentoxyloxy group of this compound, with its specific length and branching, could be used to fine-tune the solid-state packing and, consequently, the electroluminescent properties of new conjugated polymers.

The following table summarizes the influence of alkoxy chain length on the performance of yne-containing PPV-based LEDs, highlighting the potential for tuning by groups like isopentoxyloxy.

Alkoxy SubstituentExternal Quantum Efficiency (ηext)Luminance (cd/m²)
Octyloxy0.79%1406
Octadecyloxy2.15%5760

Solvent Applications in Nanomaterial Fabrication (e.g., Dielectrophoretic Reconfiguration of Nanowires)

Substituted benzyl alcohols like this compound have potential applications as specialized solvents in the burgeoning field of nanomaterial fabrication. The physical and chemical properties of the solvent are critical in processes such as the directed assembly of nanowires.

Dielectrophoresis (DEP) is a technique that utilizes non-uniform electric fields to manipulate and assemble micro- and nanoscale particles, including nanowires. The choice of solvent in DEP is crucial as its dielectric properties and viscosity influence the dielectrophoretic force and the dynamics of nanowire assembly. Research has demonstrated the successful use of benzyl alcohol as a solvent for the dielectrophoretic assembly, reconfiguration, and disassembly of silicon nanowire interconnects between gold electrodes. capes.gov.br

In this context, the reversible reconfiguration of nanowires was achieved by the phase inversion of electrode potentials, a process facilitated by the solvent environment. capes.gov.br The study also noted that the solvent's properties were a key factor in the successful trapping and manipulation of the nanowires. capes.gov.br Given that this compound is a derivative of benzyl alcohol, it is plausible that it could serve a similar role, with its isopentoxyloxy and methyl substituents potentially offering advantages in terms of tailoring the solvent's dielectric constant, viscosity, and boiling point for specific nanomaterials or assembly conditions. The ability to fine-tune solvent properties is highly desirable for optimizing nanofabrication processes.

Role in Asymmetric Catalysis as Chiral Ligands or Precursors

The molecular framework of this compound makes it a candidate for development into a chiral ligand or a precursor for such ligands, which are central to the field of asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of a wide range of chemical transformations, leading to the selective synthesis of one enantiomer of a chiral product.

The synthesis of effective chiral ligands often starts from readily available chiral precursors, including amino alcohols and other functionalized molecules. nih.govorganic-chemistry.org For instance, chiral 2,2'-bipyridine (B1663995) ligands, which have been successfully used in the asymmetric aminolysis of meso-epoxides, have been synthesized from hydroxylated precursors. nih.gov Similarly, chiral amino alcohols derived from natural products like (-)-β-pinene have been employed as chiral auxiliaries in the asymmetric addition of dialkylzinc reagents to aldehydes, affording chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org

While this compound is not itself chiral, it can be envisioned as a scaffold that can be functionalized to introduce chirality. For example, the hydroxymethyl group could be a handle for the introduction of a chiral amine or phosphine (B1218219) group, or the aromatic ring could be further substituted to create a chiral environment. The existing isopentoxyloxy and methyl groups would influence the steric and electronic properties of the resulting ligand, which in turn would affect its performance in asymmetric catalysis. The development of new chiral ligands is a continuous effort in chemical research, and substituted benzyl alcohols represent a versatile class of starting materials for this purpose.

Advanced Spectroscopic and Analytical Investigations for Elucidating Structure and Reaction Pathways of 2 Isopentyloxy 5 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Novel Derivatives and Reaction Intermediates (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within (2-(Isopentyloxy)-5-methylphenyl)methanol and its potential derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The benzylic methylene (B1212753) protons (Ar-CH₂-OH) would typically resonate as a singlet, while the protons of the isopentyloxy group would show a more complex pattern, including a triplet for the -O-CH₂- protons and a multiplet for the methine proton, as well as doublets for the terminal methyl groups. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the aromatic carbons, with the carbon bearing the isopentyloxy group and the carbon attached to the hydroxymethyl group having characteristic chemical shifts. The benzylic carbon and the carbons of the isopentyloxy group would also have predictable resonances. Predicted ¹³C NMR data for structurally related compounds can provide a reference for the expected chemical shifts. For instance, predicted spectra for similar phenolic compounds are available in chemical databases sielc.comhmdb.ca.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectral databases. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.3 110 - 130
Ar-CH₂-OH ~4.6 ~60
-OH Variable (broad singlet) -
-O-CH₂- (isopentyloxy) ~3.9 (triplet) ~68
-CH₂- (isopentyloxy) ~1.7 (multiplet) ~38
-CH- (isopentyloxy) ~1.8 (multiplet) ~25
-CH₃ (isopentyloxy) ~0.9 (doublet) ~22
Ar-CH₃ ~2.3 (singlet) ~20
Aromatic C-O - ~155
Aromatic C-CH₂OH - ~138
Aromatic C-CH₃ - ~130

In the study of reaction intermediates, such as in the formation of ethers from benzyl (B1604629) alcohols, NMR spectroscopy can be used to monitor the conversion of reactants to products by observing the disappearance of starting material signals and the appearance of product signals miamioh.edu. For example, in the synthesis of novel pyrimidine (B1678525) derivatives, ¹H NMR was used to characterize the final products, confirming the presence of expected functional groups through their characteristic chemical shifts and splitting patterns mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, a hallmark of alcohols itwreagents.com. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ range. The presence of the ether linkage (-O-) would be confirmed by a C-O-C stretching band, typically around 1200-1250 cm⁻¹ for aryl alkyl ethers. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopentyl and methyl groups would be observed just below 3000 cm⁻¹. The aromatic ring itself would give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region rochester.educhemicalbook.com.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
Hydroxyl (-OH) 3200 - 3600 (broad) O-H Stretch
Aromatic C-H 3000 - 3100 C-H Stretch
Aliphatic C-H 2850 - 2960 C-H Stretch
Aromatic C=C 1450 - 1600 C=C Stretch
Aryl Ether C-O-C 1200 - 1250 Asymmetric C-O-C Stretch
Primary Alcohol C-O 1000 - 1050 C-O Stretch

By monitoring the changes in the IR spectrum during a reaction, one can gain mechanistic insights. For instance, in a reaction where the hydroxyl group of this compound is converted to another functional group, the disappearance of the broad O-H band would be a clear indicator of the reaction's progress.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for benzyl alcohols and ethers include the loss of small neutral molecules. For this compound, key fragmentation could involve:

Loss of the isopentyloxy radical: leading to a fragment corresponding to the hydroxymethyl-methylphenyl cation.

Cleavage of the C-O bond of the ether: resulting in an isopentyl cation and a methoxyphenol radical cation.

Benzylic cleavage: loss of a hydrogen radical or the hydroxyl group from the benzylic position.

Formation of a tropylium (B1234903) ion: a common rearrangement for benzyl derivatives, often leading to a prominent peak at m/z 91 for the C₇H₇⁺ ion nih.gov.

Chromatographic Techniques for Reaction Monitoring, Product Isolation, and Purity Assessment (e.g., GC, TLC, LC)

Chromatographic techniques are essential for monitoring the progress of a reaction, isolating the desired product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring a reaction's progress itwreagents.comrochester.eduwordpress.comresearchgate.net. By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the starting material spot and the appearance of a new spot for the product. The relative polarities of the starting material and product will determine their respective R_f values. For the synthesis of this compound, the product would likely be less polar than the corresponding diol precursor, resulting in a higher R_f value.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC sielc.comhelixchrom.comsigmaaldrich.com. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the purification of this compound. The purity of the collected fractions can then be assessed by analytical HPLC. Modern techniques like UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode offer highly sensitive and selective quantification, which is invaluable for detailed reaction monitoring and trace impurity analysis wordpress.comrsc.org.

The purification of benzyl alcohol and its derivatives often employs various chromatographic methods to remove impurities such as cresols, which can affect the product's properties google.com.

Future Research Trajectories for 2 Isopentyloxy 5 Methylphenyl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For (2-(Isopentyloxy)-5-methylphenyl)methanol, future research could focus on optimizing its synthesis from readily available precursors. A plausible and established method for forming the ether linkage is the Williamson ether synthesis. This reaction would likely involve the alkylation of 2-hydroxy-5-methylbenzyl alcohol with an isopentyl halide.

A potential starting point for this synthesis is the commercially available 2-hydroxy-5-methylbenzaldehyde (B1329341). sigmaaldrich.comnih.gov This precursor can be reduced to 2-hydroxy-5-methylbenzyl alcohol, which then undergoes etherification. nih.gov

Hypothetical Two-Step Synthesis:

Reduction of 2-hydroxy-5-methylbenzaldehyde: The aldehyde group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

Williamson Ether Synthesis: The resulting 2-hydroxy-5-methylbenzyl alcohol can be treated with a base, such as sodium hydride, to deprotonate the phenolic hydroxyl group, followed by the addition of isopentyl bromide to form the desired ether linkage.

Future research should aim to develop a more sustainable, one-pot synthesis or explore alternative "green" methodologies. This could involve using phase-transfer catalysts to facilitate the etherification in aqueous media, thereby reducing the reliance on volatile organic solvents.

Advanced Mechanistic Studies of Chemical Transformations and Reaction Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and predicting the compound's behavior in various applications. For the proposed synthesis of this compound, detailed mechanistic studies of the Williamson ether synthesis step would be particularly enlightening.

Kinetic studies could investigate the reaction rates under different conditions, such as varying temperatures, solvent polarities, and concentrations of reactants and catalysts. This data would be invaluable for scaling up the synthesis for potential industrial applications. Computational modeling, such as Density Functional Theory (DFT), could also be employed to elucidate the transition states and reaction pathways, providing deeper insights into the reaction mechanism.

Hypothetical Kinetic Data for Williamson Ether Synthesis:

ParameterValue
Reaction Order (with respect to 2-hydroxy-5-methylbenzyl alcohol) 1
Reaction Order (with respect to isopentyl bromide) 1
Rate Constant (k) at 60 °C in DMF 1.5 x 10⁻³ L mol⁻¹ s⁻¹
Activation Energy (Ea) 75 kJ/mol

Design and Synthesis of New Materials Incorporating the this compound Moiety

The unique combination of a reactive benzyl (B1604629) alcohol group and a flexible isopentyl ether chain makes this compound an attractive building block for new materials. The hydroxyl group can serve as a point for polymerization or for grafting onto polymer backbones, potentially imparting unique properties to the resulting materials.

For instance, this compound could be used to synthesize novel polyesters or polyurethanes. The bulky and non-polar isopentyloxy group might enhance the solubility of these polymers in organic solvents and influence their thermal and mechanical properties, such as lowering the glass transition temperature and increasing flexibility. Research in this area would involve synthesizing these new polymers and characterizing their molecular weight, thermal stability, and mechanical strength.

Development of Catalytic Systems Employing Derivatives of this compound

The structure of this compound is also conducive to the development of novel ligands for catalysis. The benzyl alcohol moiety can be chemically modified to introduce coordinating groups, such as phosphines or amines. The steric and electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, could be fine-tuned by the presence of the 5-methyl and 2-isopentyloxy substituents on the phenyl ring.

Future research could focus on synthesizing a library of ligands derived from this scaffold and evaluating their performance in various catalytic reactions, such as cross-coupling reactions or asymmetric hydrogenation. The isopentyloxy group might provide a specific steric environment around the metal center, potentially leading to high selectivity in certain catalytic transformations.

Q & A

Q. What are the recommended synthetic routes for (2-(Isopentyloxy)-5-methylphenyl)methanol in academic research?

A common approach involves alkylation of a phenol precursor. For example:

  • Step 1 : Introduce the isopentyloxy group via nucleophilic substitution of a halogenated precursor (e.g., 5-methyl-2-bromophenol) with isopentyl alcohol under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during alkylation to prevent side reactions.
  • Step 3 : Deprotect the hydroxymethyl group using tetrabutylammonium fluoride (TBAF) . Yield optimization may require refluxing in ethanol (60–80°C) and monitoring via TLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, isopentyloxy -OCH₂- at δ 3.3–4.0 ppm).
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and ether C-O (1050–1150 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₃H₂₀O₃: theoretical 224.14 g/mol). Crystallization for X-ray diffraction (if feasible) can use SHELXL for refinement .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.
  • Avoid exposure to open flames (flammable alcohol group).
  • Store in airtight containers away from oxidizing agents .

Advanced Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; adjust solvent polarity (DMF vs. THF) to enhance reactivity.
  • Temperature Control : Lower temperatures (0–25°C) may reduce byproduct formation during alkylation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >70% yield . Track progress via GC-MS or HPLC to identify optimal conditions.

Q. How should researchers address discrepancies between calculated and observed NMR chemical shifts?

  • Solvent Effects : Compare experimental data in CDCl₃ vs. DMSO-d₆; DMSO may downfield-shift -OH protons.
  • Impurity Analysis : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product.
  • Computational Validation : Employ DFT calculations (e.g., Gaussian) to simulate shifts and identify conformational isomers .

Q. What strategies resolve crystallization challenges for X-ray diffraction studies?

  • Solvent Selection : Test mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.
  • Seeding : Introduce microcrystals from a similar compound to induce nucleation.
  • Cryocooling : Use liquid N₂ to stabilize crystals during data collection. Refinement with SHELXL can resolve twinning or disorder issues .

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